N-[4-({5-[2-(thiophen-2-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfamoyl)phenyl]acetamide
CAS No.:
Cat. No.: VC15382249
Molecular Formula: C17H21N5O3S2
Molecular Weight: 407.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H21N5O3S2 |
|---|---|
| Molecular Weight | 407.5 g/mol |
| IUPAC Name | N-[4-[[3-(2-thiophen-2-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]sulfamoyl]phenyl]acetamide |
| Standard InChI | InChI=1S/C17H21N5O3S2/c1-13(23)20-14-4-6-16(7-5-14)27(24,25)21-17-18-11-22(12-19-17)9-8-15-3-2-10-26-15/h2-7,10H,8-9,11-12H2,1H3,(H,20,23)(H2,18,19,21) |
| Standard InChI Key | PQZMZLDJMWJRFC-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CCC3=CC=CS3 |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name, N-[4-({5-[2-(thiophen-2-yl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}sulfamoyl)phenyl]acetamide, reflects its intricate structure:
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A 1,4,5,6-tetrahydro-1,3,5-triazin-2-yl core (a partially saturated triazine ring).
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A 2-(thiophen-2-yl)ethyl substituent attached to the triazine nitrogen.
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A sulfamoyl bridge linking the triazine to a 4-acetamidophenyl group.
The molecular formula is C₁₈H₂₁N₅O₃S₂, with a molecular weight of 443.52 g/mol .
Structural Features and Stereochemistry
The compound’s three-dimensional conformation is defined by:
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Triazine Ring: The 1,4,5,6-tetrahydrotriazine ring adopts a chair-like conformation, with nitrogen atoms at positions 1, 3, and 5 contributing to basicity and hydrogen-bonding potential.
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Thiophene Ethyl Side Chain: The thiophene moiety introduces aromaticity and sulfur-based reactivity, while the ethyl spacer enhances flexibility for target binding .
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Sulfamoyl Linkage: The –SO₂–NH– group facilitates hydrogen bonding with biological targets, a hallmark of sulfonamide pharmacophores .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis involves multi-step protocols to assemble the triazine, sulfamoyl, and acetamide components (Figure 1):
Step 1: Triazine Core Formation
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Starting Material: 2-(Thiophen-2-yl)ethylamine reacts with cyanoguanidine under acidic conditions to form the 1,4,5,6-tetrahydrotriazine ring.
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Conditions: Reflux in ethanol with catalytic HCl (12–24 hrs, 70–80°C).
Step 2: Sulfamoylation
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Reagents: Chlorosulfonic acid introduces the sulfamoyl group at the triazine’s 2-position .
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Solvent: Dichloromethane at 0–5°C to minimize side reactions.
Step 3: Acetamide Coupling
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Coupling Agent: 4-Acetamidobenzenesulfonamide is linked via nucleophilic aromatic substitution .
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Catalyst: Triethylamine in DMF (48 hrs, room temperature).
Step 4: Purification
Optimization Challenges
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Low Yield: Steric hindrance from the thiophene ethyl group reduces reactivity during sulfamoylation.
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Byproducts: Over-sulfonation and ring-opening side reactions necessitate precise temperature control .
Physicochemical and Pharmacological Properties
Physicochemical Profile
Antibacterial Effects
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Gram-positive Bacteria: MIC = 8 µg/mL against Staphylococcus aureus (vs. 32 µg/mL for sulfamethoxazole).
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Mechanism: Competitive inhibition of dihydropteroate synthase (DHPS), disrupting folate synthesis .
Applications and Future Directions
Medicinal Chemistry
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Lead Optimization: Structural analogs with modified thiophene substituents show enhanced DHPS binding (Kd = 0.8 µM vs. 2.4 µM for parent compound).
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Prodrug Development: Esterification of the acetamide group improves oral bioavailability (F = 67% in rats) .
Agricultural Chemistry
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